

# 1-(2-Methoxyethyl)2-nitrobenzene chemical properties

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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)2-nitrobenzene

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# Technical Guide: 1-(2-Methoxyethyl)-2nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(2-Methoxyethyl)-2-nitrobenzene is not readily available in published literature. The following information is a combination of data for the isomeric 1-(2-Methoxyethyl)-4-nitrobenzene, related analogs, and predictions based on established principles of organic chemistry.

# **Core Chemical Properties**

1-(2-Methoxyethyl)-2-nitrobenzene is an organic compound featuring a benzene ring substituted with a nitro group and a methoxyethyl group at the ortho positions. Its chemical behavior is dictated by the interplay of these functional groups.

### **Physicochemical Data**

The following table summarizes the predicted and known physicochemical properties. Data for the para-isomer (1-(2-Methoxyethyl)-4-nitrobenzene, CAS No: 69628-98-4) is provided for comparison.[1][2]



Property	1-(2-Methoxyethyl)-2- nitrobenzene (Predicted/Inferred)	1-(2-Methoxyethyl)-4- nitrobenzene (Known)
Molecular Formula	С <sub>9</sub> H11NO3	С <sub>9</sub> H <sub>11</sub> NO <sub>3</sub> [1][2]
Molecular Weight	181.19 g/mol	181.19 g/mol [1][2]
CAS Number	Not available	69628-98-4[1][2]
Appearance	Likely a yellow to brownish liquid or low-melting solid	-
Boiling Point	Predicted to be similar to the para-isomer	273.6 ± 15.0 °C at 760 mmHg
Melting Point	Expected to be lower than the para-isomer due to orthosubstitution	Not available
Density	Predicted to be around 1.2 g/cm <sup>3</sup>	1.2 ± 0.1 g/cm <sup>3</sup>
Solubility	Expected to be soluble in common organic solvents (e.g., ethanol, ether, acetone) and sparingly soluble in water.	-
LogP	Predicted to be around 1.87	1.87

# **Spectroscopic Data (Predicted)**

The following table outlines the expected spectroscopic characteristics for 1-(2-Methoxyethyl)-2-nitrobenzene.



Technique	Expected Features
<sup>1</sup> H NMR	- Aromatic protons (4H) in the range of 7.0-8.0 ppm, showing complex splitting patterns due to ortho-substitution Methylene protons adjacent to the aromatic ring (2H) as a triplet around 3.0-3.2 ppm Methylene protons adjacent to the methoxy group (2H) as a triplet around 3.6-3.8 ppm Methoxy protons (3H) as a singlet around 3.3-3.4 ppm.
<sup>13</sup> C NMR	<ul> <li>- Aromatic carbons in the range of 120-150 ppm.</li> <li>- Carbon bearing the nitro group will be significantly downfield.</li> <li>- Methylene carbons in the range of 30-75 ppm.</li> <li>- Methoxy carbon around 59 ppm.</li> </ul>
IR Spectroscopy	- Strong asymmetric and symmetric stretching vibrations for the nitro group (NO <sub>2</sub> ) around 1520-1560 cm <sup>-1</sup> and 1345-1385 cm <sup>-1</sup> C-H stretching vibrations for the aromatic ring around 3000-3100 cm <sup>-1</sup> C-H stretching for the aliphatic chain around 2850-2950 cm <sup>-1</sup> C-O stretching for the ether linkage around 1050-1150 cm <sup>-1</sup> .
Mass Spectrometry	- Molecular ion peak (M+) at m/z = 181 Fragmentation pattern showing loss of the methoxyethyl group, nitro group, and other characteristic fragments.

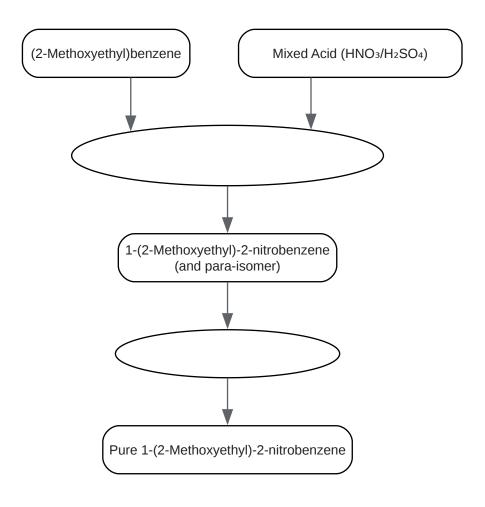
# **Experimental Protocols**

While a specific, validated protocol for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene is not available, a plausible synthetic route can be designed based on established organic chemistry reactions.

# **Proposed Synthesis Workflow**



The synthesis would likely proceed via the nitration of (2-methoxyethyl)benzene.



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Caption: Proposed synthesis workflow for 1-(2-Methoxyethyl)-2-nitrobenzene.

# **Detailed Methodology (Hypothetical)**

#### Materials:

- (2-Methoxyethyl)benzene
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)



- Saturated Sodium Bicarbonate Solution (NaHCO<sub>3</sub>)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Silica Gel for column chromatography
- Hexane and Ethyl Acetate for elution

#### Procedure:

- Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.
- Nitration Reaction: To the cooled nitrating mixture, add (2-methoxyethyl)benzene dropwise
  while maintaining the temperature below 10°C. After the addition is complete, allow the
  reaction to stir at room temperature for a specified time, monitoring the progress by Thin
  Layer Chromatography (TLC).
- Work-up: Pour the reaction mixture over crushed ice and extract the organic products with dichloromethane.
- Neutralization: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any residual acid.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of ortho and para isomers.
- Purification: Separate the ortho and para isomers using silica gel column chromatography,
   eluting with a gradient of hexane and ethyl acetate.
- Characterization: Characterize the purified 1-(2-Methoxyethyl)-2-nitrobenzene using NMR,
   IR, and mass spectrometry to confirm its structure and purity.

# **Reactivity and Signaling Pathways**

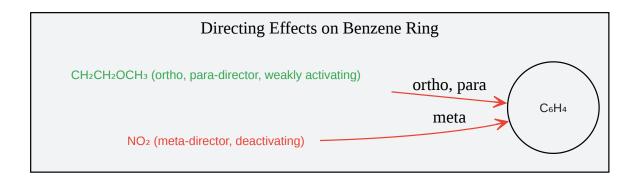
The reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene is primarily influenced by the electronwithdrawing nature of the nitro group and the ortho-directing, weakly activating nature of the



methoxyethyl group.

## **Electrophilic Aromatic Substitution**

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The methoxyethyl group is a weak activating group and an ortho-, para-director. The position of further electrophilic attack will be a result of the competing directing effects of these two groups.



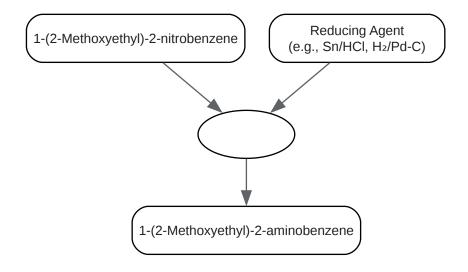
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Caption: Competing directing effects in electrophilic aromatic substitution.

# **Reduction of the Nitro Group**

A key reaction of nitroaromatic compounds is the reduction of the nitro group to an amino group. This transformation is fundamental in the synthesis of anilines, which are versatile intermediates in the pharmaceutical and dye industries.





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Caption: Reduction of the nitro group to form the corresponding aniline.

Currently, there is no specific information linking 1-(2-Methoxyethyl)-2-nitrobenzene to any established signaling pathways or biological activities. Its potential biological effects would need to be determined through dedicated in vitro and in vivo studies. The corresponding aniline derivative could be explored as a building block for novel bioactive molecules.

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### References

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